2-Methylazulene
Overview
Description
2-Methylazulene is a chemical compound with the molecular formula C11H10 . It is a derivative of azulene, a non-alternating 10π electron aromatic compound .
Synthesis Analysis
The synthesis of 2-Methylazulene probes involves transforming tropolone into a lactone, which is subjected to an [8+2] cycloaddition reaction to yield 2-Methylazulene as the core ring of the probe .Molecular Structure Analysis
The molecular structure of 2-Methylazulene is characterized by its molecular formula C11H10, average mass 142.197 Da, and monoisotopic mass 142.078247 Da .Chemical Reactions Analysis
2-Methylazulene derivatives, possessing electron-withdrawing substituents, undergo condensation reaction with benzaldehyde, yielding 2-styrylazulene derivatives . 2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 .Physical And Chemical Properties Analysis
2-Methylazulene has a density of 1.0±0.1 g/cm3, a boiling point of 242.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±0.8 kJ/mol, a flash point of 93.6±8.9 °C, and an index of refraction of 1.617 .Scientific Research Applications
Pharmaceuticals
2-Methylazulene derivatives have potential applications in pharmaceuticals . For example, the sulfonate of 1-ethyl-5-isopropylazulene exhibited extremely high antiulcer activity . This compound is now frequently prescribed as a therapeutic agent for gastric ulcers .
Organic Materials
Azulene derivatives, including 2-Methylazulene, are anticipated to have applications in organic materials . The unique electronic structure of azulene, which contains ionic cyclopentadienide and tropylium substructures, contributes to its potential in this field .
Synthesis of Azulene Derivatives
2-Methylazulene derivatives, possessing electron-withdrawing substituents, such as alkoxycarbonyl or cyano group, at the 1- and/or 3-positions, were reactive to undergo condensation reaction with benzaldehyde, in the presence of sodium alkoxide, yielding 2-styrylazulene derivatives .
Synthesis of 2-Formyl- and 2-Ethynylazulenes
2-Formylazulene derivatives were obtained in good yields by the reaction of 2-methylazulenes with N,N-dimethylformamide dimethyl acetal, followed by oxidative cleavage of intermediately formed enamines with NaIO4 . Vilsmeier formylation of 1-phenyl-3-methylazulenes also afforded the corresponding 2-formylazulenes in moderate yields . These 2-formylazulenes obtained by the reaction were also transformed to 2-ethynylazulenes in good yields by modified Seyferth−Gilbert reaction .
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones
2H-Cyclohepta[b]furan-2-one and its derivatives have been frequently used as promising precursors for the synthesis of azulenes . A variety of synthetic methods have been developed for azulene derivatives due to their potential applications in pharmaceuticals and organic materials . The development of the synthesis of azulenes by the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers has been described .
Safety And Hazards
properties
IUPAC Name |
2-methylazulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-7-10-5-3-2-4-6-11(10)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCFBHGCJAIXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456070 | |
Record name | 2-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazulene | |
CAS RN |
769-86-8 | |
Record name | 2-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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